molecular formula C2H3ClN4 B1631778 5-Chloromethyl-1H-Tetrazole CAS No. 55408-11-2

5-Chloromethyl-1H-Tetrazole

Cat. No. B1631778
CAS RN: 55408-11-2
M. Wt: 118.52 g/mol
InChI Key: AGWSISOYPHROLN-UHFFFAOYSA-N
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Description

5-Chloromethyl-1H-Tetrazole is a chemical compound with the molecular formula C2H3ClN4 . It appears as an off-white powder and has a molecular weight of 118.52 g/mol . This compound is used as a research chemical .


Synthesis Analysis

The synthesis of 5-Chloromethyl-1H-Tetrazole and its derivatives can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .


Molecular Structure Analysis

The molecular structure of 5-Chloromethyl-1H-Tetrazole is represented by the SMILES notation ClCC1=NNN=N1 . The InChI Key for this compound is AGWSISOYPHROLN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The pyrolysis process of 5-Chloromethyl-1H-Tetrazole is complex and includes three main mass loss stages . The compound also shows reactivity similar to aromatic compounds due to the presence of the tetrazole function .


Physical And Chemical Properties Analysis

5-Chloromethyl-1H-Tetrazole is an off-white powder with a molecular weight of 118.52 g/mol . It is recommended to store this compound long-term in a cool, dry place .

Scientific Research Applications

Synthesis and Functionalization

Tetrazoles, particularly 5-substituted variants like 5-Chloromethyl-1H-Tetrazole, play a significant role in various fields including organic chemistry, coordination chemistry, the photographic industry, and explosives. In medicinal chemistry, 5-substituted tetrazoles are essential as they represent non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicities and metabolic resistance. Their synthesis is crucial for the creation of other heterocycles and they are utilized as activators in oligonucleotide synthesis. The synthesis processes encompass methods based on acidic media, Lewis acids, and various azides, highlighting their versatility and adaptability in different chemical environments (Roh, Vávrová, & Hrabálek, 2012).

Medicinal Chemistry

5-Substituted 1H-tetrazoles, including 5-Chloromethyl-1H-Tetrazole, are used extensively in medicinal chemistry. Their structure allows them to act as a bioisosteric replacement for carboxylic acids. Various clinical drugs incorporate the tetrazole moiety, reflecting its significance in drug design due to its stability and chemical properties. The synthesis techniques for these compounds continue to evolve, seeking more efficient and eco-friendly methods (Mittal & Awasthi, 2019).

Catalysis in Chemical Synthesis

5-Chloromethyl-1H-Tetrazole can act as a catalyst in chemical reactions, such as in the synthesis of nucleoside diphosphate sugars. Its role in catalysis demonstrates its versatility beyond its primary function as a reagent or intermediate in chemical syntheses, expanding its applicability in various chemical processes (Wittmann & Wong, 1997).

Applications in Material Science

The applications of 5-Chloromethyl-1H-Tetrazole extend to material science, where its unique properties are harnessed. For instance, it is used in the synthesis of nitrogen-rich polymers, which are significant in the development of new materials with specific desired properties, such as high nitrogen content and thermal stability. This demonstrates the compound's potential in creating advanced materials with specific characteristics (Mahkam, Nabati, Latifpour, & Aboudi, 2014).

Safety And Hazards

When handling 5-Chloromethyl-1H-Tetrazole, it is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Tetrazole derivatives, including 5-Chloromethyl-1H-Tetrazole, play a crucial role in pharmaceutical and medicinal applications . They have been used as a pharmacophore in many interesting fields, and their utility in the synthesis of new drugs is being explored . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications for these compounds .

properties

IUPAC Name

5-(chloromethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSISOYPHROLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480377
Record name 5-Chloromethyl-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-1H-Tetrazole

CAS RN

55408-11-2
Record name 5-Chloromethyl-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloromethyl-1H-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
BD Maxwell, SB Tran - Journal of Labelled Compounds and …, 2017 - Wiley Online Library
Tetrazoles are a common heterocyclic functionality in many biologically active molecules. [1‐ 14 C]2‐(1H‐Tetrazol‐5‐yl)acetic acid was required as an intermediate in the synthesis of a …
Y Aouine, M Sfaira, ME Touhami, A Alami… - International Journal of …, 2012 - Elsevier
The inhibition effect of new three heterocyclic compounds, namely (2-(1,3-dioxoisoindolin-2-yl) acetonitrile (IND), 2-((1H-tetrazol-5-yl) methyl) isoindoline-1,3-dione (IND-TET) and 5-(…
Number of citations: 36 www.sciencedirect.com
NY Koltsov - Chemistry of Heterocyclic Compounds, 2019 - Springer
Alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles yielded 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-…
Number of citations: 2 link.springer.com
SV Voitekhovich, A Wolf, C Guhrenz… - … A European Journal, 2016 - Wiley Online Library
… A cycloaddition of an in situ generated aluminium azide to the above nitrile in THF leads to the formation of 5-chloromethyl-1H-tetrazole (10). The subsequent treatment of 10 with …
YH Jia, KX Yang, SL Chen… - The Journal of Physical …, 2018 - ACS Publications
… 5-Chloromethyl-1H-tetrazole is prepared by following a known procedure. Reactions were stirred using Teflon-coated magnetic stir bars. Analytical TLC was performed with 0.20 mm …
Number of citations: 4 pubs.acs.org
VA Ostrovskii, EA Popova, RE Trifonov - Advances in heterocyclic chemistry, 2017 - Elsevier
This short review compiles the main results of the studies in tetrazole chemistry published in the period 2009–2016. Attention is directed to the structure, reactivity, synthetic problems, …
Number of citations: 147 www.sciencedirect.com
AL Cardoso, C Sousa, MSC Henriques, JA Paixão… - Molecules, 2015 - mdpi.com
The synthesis and reactivity of tetrazol-5-yl-phosphorus ylides towards N-halosuccinimide/TMSN 3 reagent systems was explored, opening the way to new haloazidoalkenes bearing a …
Number of citations: 19 www.mdpi.com
J Wu, L Yin, Y Liu, H Zhang, Y Xie, R Wang… - Bioorganic & medicinal …, 2019 - Elsevier
… 26 5-chloromethyl-1H-tetrazole 27 or BrCH 2 SO 2 ONa 28 needs KI as catalyst to accelerate the reaction. Thus, treatment of thione 5 with the above four alkylating reagents in the …
Number of citations: 34 www.sciencedirect.com
BK Sikder, T Jana - ACS omega, 2018 - ACS Publications
The present article reports the investigation on the effects of solvent and position of functionality on various physical properties of polyurethanes (PUs) based on hydroxyl-terminated …
Number of citations: 35 pubs.acs.org
S Aime, G Cravotto, SG Crich, GB Giovenzana… - Tetrahedron letters, 2002 - Elsevier
We report the synthesis and the properties of the Gd(III) complex with 4 (H 4 dotetra), a novel mixed pendant-arm macrocyclic ligand embodying a tetrazole subunit in a N 5 O 3 donor …
Number of citations: 35 www.sciencedirect.com

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